2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide
Description
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline ring, a piperidine ring, and an imidazo[1,2-a]pyridine moiety
Properties
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-20(28-11-5-4-8-19(28)25-15)22(29)26-16-9-12-27(13-10-16)21-17-6-2-3-7-18(17)23-14-24-21/h4-5,8,11,14,16H,2-3,6-7,9-10,12-13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHIVENHPYYVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Piperidine Ring Formation: The piperidine ring is typically formed through a Mannich reaction, which involves the aminomethylation of a suitable precursor.
Imidazo[1,2-a]pyridine Synthesis: The imidazo[1,2-a]pyridine moiety can be synthesized through a cyclization reaction involving an appropriate aldehyde and amine.
Chemical Reactions Analysis
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
One of the primary areas of research involves the compound's potential as an anticancer agent. Studies have indicated that derivatives of imidazo-pyridine compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been shown to target specific pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, there is ongoing research into the neuropharmacological effects of this compound. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the synthesis and evaluation of various derivatives of imidazo-pyridine compounds, including the target compound. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer properties .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial evaluation, researchers synthesized several analogs of imidazo-pyridine derivatives. The results revealed that some compounds displayed remarkable activity against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to existing antifungal treatments .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide: This compound shares a similar quinazoline and piperidine structure but differs in the presence of an indazole ring instead of an imidazo[1,2-a]pyridine moiety.
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide: This compound also contains the quinazoline and piperidine rings but includes a furan ring, highlighting the structural diversity within this class of compounds.
Biological Activity
The compound 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanism of action and therapeutic implications, supported by diverse research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine class and features a complex structure that includes a tetrahydroquinazoline moiety. The presence of both imidazo and piperidine rings suggests potential interactions with various biological targets.
Research indicates that the compound exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β) . This enzyme plays a crucial role in various cellular processes, including metabolism and cell differentiation. Inhibition of GSK-3β has been linked to therapeutic effects in conditions such as diabetes and neurodegenerative diseases .
Anticancer Activity
A study focused on the cytotoxic effects of imidazo[1,2-a]pyridine derivatives demonstrated that certain modifications enhance their anticancer properties. The tested compounds showed varying degrees of effectiveness against cancer cell lines such as HeLa and MCF-7. The compound was noted for its ability to disrupt cell viability through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Activity
The compound's structural analogs have been evaluated for antiviral properties , particularly against herpes simplex virus (HSV). Some derivatives exhibited promising results in inhibiting viral replication while maintaining low cytotoxicity levels, suggesting that structural modifications can significantly influence antiviral efficacy .
In Vitro Studies
In vitro assays have been conducted to assess the IC50 values of this compound against various cancer cell lines. For example:
- HeLa Cells : IC50 values were determined through PrestoBlue assays, revealing significant cytotoxicity at concentrations below 150 µM.
- MCF-7 Cells : Similar assays indicated effective inhibition of proliferation with IC50 values ranging from 50 to 100 µM for certain analogs.
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance biological activity. For instance:
- Substituents at the C6 position were critical for activity against Rab geranylgeranyl transferase (RGGT), a target implicated in cancer progression.
| Compound | R Group | IC50 (µM) | Target |
|---|---|---|---|
| 1 | Br | 47 | RGGT |
| 2 | I | 50 | RGGT |
| 3 | NH2 | 1985 | n.d. |
Q & A
Q. What synthetic methodologies are commonly used to prepare imidazo[1,2-a]pyridine-3-carboxamide derivatives?
Answer: The synthesis typically involves multi-step reactions, including:
- One-pot cyclocondensation : Reacting 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds to form the imidazo[1,2-a]pyridine core .
- Amide coupling : Using carbodiimide reagents (e.g., EDCI/HOBt) to attach the piperidin-4-yl-tetrahydroquinazoline moiety to the carboxamide group .
- Microwave-assisted synthesis : For improved reaction efficiency, as demonstrated in the preparation of structurally related compounds .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer: Key techniques include:
- 1H/13C NMR : To assign hydrogen and carbon environments, particularly distinguishing between the tetrahydroquinazoline and piperidine moieties .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and isotopic patterns .
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Answer: Yield improvements require:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as shown in similar carboxamide syntheses .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) may facilitate challenging C-N bond formations .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) prevents decomposition of thermally labile intermediates .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
Answer: Contradictions may arise from:
- Metabolic stability : Evaluate hepatic microsome assays to identify rapid degradation pathways .
- Pharmacokinetic profiling : Adjust dosing regimens based on bioavailability studies (e.g., plasma half-life, tissue distribution) .
- Structural analogs : Synthesize derivatives with improved solubility (e.g., adding polar groups) to enhance in vivo efficacy .
Q. How do structural modifications to the tetrahydroquinazoline moiety affect target selectivity?
Answer: Rational design approaches include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity for kinase targets .
- Ring saturation : Comparing tetrahydroquinazoline (partially saturated) vs. fully aromatic quinazoline derivatives to assess conformational flexibility .
- Computational docking : Using molecular dynamics simulations to predict interactions with ATP-binding pockets .
Q. What analytical methods are recommended for purity assessment in complex heterocyclic mixtures?
Answer: Advanced techniques include:
- HPLC-MS with charged aerosol detection : Detects non-UV-active impurities .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra .
- X-ray crystallography : Confirms stereochemistry and crystal packing effects, critical for patent applications .
Data Contradiction and Validation
Q. How should researchers validate conflicting cytotoxicity data across cell lines?
Answer: Mitigate discrepancies by:
- Standardized assays : Replicate results using multiple cell lines (e.g., HEK293, HeLa) and assay formats (MTT vs. ATP-luminescence) .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Batch consistency analysis : Ensure compound purity ≥98% (HPLC) to exclude impurity-driven toxicity .
Q. What computational tools aid in predicting metabolic liabilities of this compound?
Answer: Leverage:
- CYP450 inhibition assays : Identify major metabolic enzymes using liver microsomes .
- Software platforms : Schrödinger’s ADMET Predictor or StarDrop to simulate phase I/II metabolism .
- Isotope-labeling studies : Track metabolic pathways via ¹⁴C-labeled analogs .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
Answer: Critical steps include:
Q. How can researchers optimize chromatographic separation of diastereomers?
Answer: Apply:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
